Cas no 6280-31-5 (1-butyl-1H-tetrazol-5-amine)

1-butyl-1H-tetrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Tetrazol-5-amine,1-butyl-
- 1-Butyl-1H-tetrazol-5-amine
- 1-butyl-1H-tetrazol-5-amine(SALTDATA: FREE)
- 1-butyltetrazol-5-amine
- DTXSID00279037
- 1-Butyl-1H-tetrazol-5-amine, AldrichCPR
- NSC11111
- VS-00408
- AKOS000284975
- 1-Butyl-1H-tetrazole-5-amine
- 1-BUTYL-1,2,3,4-TETRAZOL-5-AMINE
- NSC-11111
- SCHEMBL18496466
- DA-18860
- BBL000023
- STK513766
- 1-butyl-1 h -tetrazol-5-amine
- 6280-31-5
- MFCD05625811
- 1-butyl-1H-1,2,3,4-tetrazol-5-amine
- 1-butyl-1H-tetrazol-5-amine
-
- MDL: MFCD05625811
- インチ: InChI=1S/C5H11N5/c1-2-3-4-10-5(6)7-8-9-10/h2-4H2,1H3,(H2,6,7,9)
- InChIKey: DAFSTKDZKAGKGV-UHFFFAOYSA-N
- ほほえんだ: CCCCN1C(=N)N=NN1
計算された属性
- せいみつぶんしりょう: 141.10100
- どういたいしつりょう: 141.101
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 96
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6A^2
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 密度みつど: 1.34
- ふってん: 293.1°Cat760mmHg
- フラッシュポイント: 131°C
- 屈折率: 1.639
- PSA: 69.62000
- LogP: 0.63660
1-butyl-1H-tetrazol-5-amine セキュリティ情報
1-butyl-1H-tetrazol-5-amine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-butyl-1H-tetrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 042962-25g |
1-Butyl-1H-tetrazole-5-amine |
6280-31-5 | 95% | 25g |
£557.00 | 2022-03-01 | |
abcr | AB217385-25 g |
1-Butyl-1H-tetrazol-5-amine; 95% |
6280-31-5 | 25 g |
€465.60 | 2023-07-20 | ||
Fluorochem | 042962-1g |
1-Butyl-1H-tetrazole-5-amine |
6280-31-5 | 95% | 1g |
£58.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1262370-5g |
1-BUTYL-1H-TETRAZOL-5-AMINE |
6280-31-5 | 95% | 5g |
$175 | 2025-02-27 | |
TRC | T136035-2.5g |
1-butyl-1H-tetrazol-5-amine |
6280-31-5 | 2.5g |
$ 210.00 | 2022-06-03 | ||
abcr | AB217385-5 g |
1-Butyl-1H-tetrazol-5-amine; 95% |
6280-31-5 | 5 g |
€186.30 | 2023-07-20 | ||
abcr | AB217385-1 g |
1-Butyl-1H-tetrazol-5-amine; 95% |
6280-31-5 | 1 g |
€94.10 | 2023-07-20 | ||
abcr | AB217385-10 g |
1-Butyl-1H-tetrazol-5-amine; 95% |
6280-31-5 | 10 g |
€269.00 | 2023-07-20 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00570-1G |
1-Butyl-1H-tetrazol-5-amine |
6280-31-5 | 1g |
¥1393.87 | 2023-11-14 | ||
abcr | AB217385-25g |
1-Butyl-1H-tetrazol-5-amine, 95%; . |
6280-31-5 | 95% | 25g |
€465.60 | 2025-02-19 |
1-butyl-1H-tetrazol-5-amine 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
1-butyl-1H-tetrazol-5-amineに関する追加情報
Introduction to 1-butyl-1H-tetrazol-5-amine (CAS No. 6280-31-5)
1-butyl-1H-tetrazol-5-amine, identified by the Chemical Abstracts Service Number (CAS No.) 6280-31-5, is a significant compound in the realm of pharmaceutical and chemical research. This tetrazole derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a butyl group attached to the tetrazole ring at the 1-position, with an amine substituent at the 5-position, which contributes to its distinct reactivity and functionalization possibilities.
The tetrazole core is a heterocyclic aromatic compound consisting of four nitrogen atoms arranged in a ring, making it a versatile scaffold for drug discovery. The presence of the butyl group enhances the lipophilicity of the molecule, which can be crucial for membrane permeability and bioavailability. Additionally, the amine functionality at the 5-position provides a site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, 1-butyl-1H-tetrazol-5-amine has been explored in various research avenues, particularly in the development of novel therapeutic agents. Its structural motif is reminiscent of several biologically active compounds, suggesting potential applications in areas such as anti-inflammatory, anticancer, and antimicrobial therapies. The compound's ability to act as a precursor or intermediate in synthetic chemistry has also made it valuable in industrial applications.
One of the most compelling aspects of 1-butyl-1H-tetrazol-5-amine is its role in medicinal chemistry innovation. Researchers have leveraged its framework to design molecules that interact with specific biological targets. For instance, studies have shown that derivatives of this compound can modulate enzyme activity and receptor binding, offering promising leads for drug development. The flexibility provided by the butyl and amine groups allows chemists to fine-tune physicochemical properties such as solubility and binding affinity.
Recent advancements in computational chemistry have further enhanced the understanding of 1-butyl-1H-tetrazol-5-amine's interactions with biological systems. Molecular modeling techniques have been employed to predict how this compound might behave within cellular environments, providing insights into its potential pharmacological effects. These simulations have helped guide experimental efforts, reducing trial-and-error approaches and accelerating the discovery process.
The pharmaceutical industry has taken note of 1-butyl-1H-tetrazol-5-amine's potential, leading to several ongoing clinical and preclinical studies. Researchers are investigating its efficacy in treating various conditions by exploring its derivatives. The compound's stability under different conditions has also been a focus of study, ensuring that it remains viable for formulation into drugs. This stability is critical for maintaining efficacy throughout storage and administration.
From a synthetic perspective, 1-butyl-1H-tetrazol-5-amine serves as a building block for more complex molecules. Its facile functionalization allows for the creation of libraries of compounds that can be screened for biological activity. This approach has been particularly useful in high-throughput screening (HTS) campaigns, where large numbers of derivatives are tested rapidly to identify promising candidates.
The environmental impact of synthesizing and using 1-butyl-1H-tetrazol-5-amine has also been considered. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are increasingly important in modern chemistry, aligning with global efforts to promote environmental responsibility.
In conclusion, 1-butyl-1H-tetrazol-5-amine (CAS No. 6280-31-5) represents a fascinating compound with broad applications in pharmaceutical research and chemical synthesis. Its unique structure and reactivity make it a valuable tool for developing new drugs and exploring novel therapeutic strategies. As research continues to uncover its potential, this tetrazole derivative is poised to play an even greater role in advancing medical science.
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